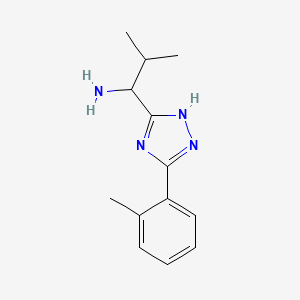

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

CAS No.:

Cat. No.: VC15810066

Molecular Formula: C13H18N4

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N4 |

|---|---|

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | 2-methyl-1-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine |

| Standard InChI | InChI=1S/C13H18N4/c1-8(2)11(14)13-15-12(16-17-13)10-7-5-4-6-9(10)3/h4-8,11H,14H2,1-3H3,(H,15,16,17) |

| Standard InChI Key | DJTCDCZTZNLVCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2=NNC(=N2)C(C(C)C)N |

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine (C₁₃H₁₈N₄) possesses a molecular weight of 230.31 g/mol and features a 1,2,4-triazole ring substituted at position 3 with an o-tolyl group (2-methylphenyl) and at position 5 with a 2-methylpropylamine moiety. The IUPAC name, 2-methyl-1-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine, reflects its branched alkylamine side chain and aromatic substitution pattern. Key identifiers include the PubChem CID 84222566 and the SMILES string CC1=CC=CC=C1C2=NNC(=N2)C(C(C)C)N, which encode its stereoelectronic configuration.

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄ |

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | 2-methyl-1-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine |

| Canonical SMILES | CC1=CC=CC=C1C2=NNC(=N2)C(C(C)C)N |

| PubChem CID | 84222566 |

Synthetic Approaches and Mechanistic Insights

General Triazole Synthesis Strategies

The 1,2,4-triazole scaffold is typically synthesized via [3+2] cycloaddition reactions between azides and nitriles or through Huisgen cycloaddition modifications. For 2-methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine, a plausible route involves:

-

Enamine Formation: Condensation of Hagemann’s ester with a primary amine (e.g., benzylamine) to generate an enamine intermediate .

-

Cycloaddition: Reaction of the enamine with tosyl azide under catalytic conditions, leading to triazoline intermediate formation .

-

Elimination and Hydrolysis: Sequential elimination of the amine catalyst and in situ hydrolysis to yield the final triazole .

Challenges in Targeted Synthesis

Current literature lacks explicit protocols for this compound, but parallels exist in the synthesis of 1-methyl-1H-1,2,4-triazol-3-amine derivatives. For example, coupling reactions using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMSO at ambient temperatures have achieved 25% yields for structurally related triazole-amines . Key optimization parameters include:

-

Solvent polarity (DMSO > toluene)

-

Reaction temperature (150°C for toluene vs. room temperature for DMSO)

-

Stoichiometric ratios of coupling reagents (HATU:DIPEA ≈ 1:3)

Structural and Electronic Analysis

Crystallographic Considerations

X-ray diffraction studies of analogous compounds, such as 3-(4-methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one, reveal nearly planar triazole cores (twist angles <10°) with aryl substituents oriented at 66.96° relative to the heterocycle . These structural features suggest that the o-tolyl group in 2-methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine may adopt a similar non-coplanar arrangement, potentially influencing its intermolecular interactions and solubility.

Tautomerism and Protonation States

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume